

# Application Notes and Protocols for Radiolabeling with TRITRAM and Copper-64

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## Compound of Interest

Compound Name:	TRITRAM
CAS No.:	1301738-72-6
Cat. No.:	B3230357

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## Abstract

This document provides a detailed protocol for the radiolabeling of the macrocyclic chelator **TRITRAM** (2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide) with the positron-emitting radionuclide Copper-64 ( $^{64}\text{Cu}$ ). Given the absence of a specific, published radiolabeling procedure for **TRITRAM**, this protocol has been developed based on established methods for structurally similar tetraazamacrocyclic chelators. It is intended to serve as a comprehensive starting point for researchers, with the understanding that optimization of specific parameters will be necessary. This application note covers the essential aspects of the radiolabeling process, including materials, a step-by-step experimental protocol, purification, quality control, and stability assessment.

## Introduction

Copper-64 is a highly valuable radionuclide for positron emission tomography (PET) due to its convenient half-life of 12.7 hours and its dual decay mode ( $\beta^+$  and  $\beta^-$ ), which also opens avenues for targeted radiotherapy.[1] The successful use of  $^{64}\text{Cu}$  in diagnostic and therapeutic

applications hinges on its stable chelation by a bifunctional chelator, which is in turn conjugated to a targeting biomolecule.

**TRITRAM** is a tetraazacyclotridecane-based chelator with three acetamide coordinating arms. While many commonly used chelators for  $^{64}\text{Cu}$ , such as DOTA and TETA, feature carboxylate arms, the acetamide groups of **TRITRAM** may offer different coordination chemistry and in vivo stability profiles.[2] This protocol provides a robust methodology for the efficient radiolabeling of **TRITRAM** with  $^{64}\text{Cu}$ , enabling its evaluation for novel radiopharmaceutical development.

## Experimental Protocols

### Materials and Reagents

- **TRITRAM**: (CheMatech, C043) or synthesized in-house.
- Copper-64 Chloride ( $^{64}\text{CuCl}_2$ ): High specific activity, in 0.1 M HCl.
- Buffers: 0.1 M Ammonium acetate ( $\text{NH}_4\text{OAc}$ ), pH 5.5. Other buffers such as sodium acetate or citrate can be tested.[3]
- Solvents: Metal-free water, ethanol (for purification).
- Purification: Sep-Pak C18 light cartridge or equivalent solid-phase extraction (SPE) column.
- Quality Control:
  - Instant thin-layer chromatography (iTLC) plates (silica gel).
  - Mobile Phase for iTLC: 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5.
  - High-performance liquid chromatography (HPLC) system with a radiodetector and a C18 column.
  - Mobile Phases for HPLC:
    - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
    - Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

- Reaction Vials: Low-binding microcentrifuge tubes.
- Heating Block or Water Bath.

## Radiolabeling Protocol

This protocol is designed for a small-scale labeling reaction and should be scaled as needed.

- Preparation of **TRITRAM** Solution:
  - Prepare a stock solution of **TRITRAM** in metal-free water (e.g., 1 mg/mL).
  - For the reaction, dilute the stock solution to the desired concentration in 0.1 M NH<sub>4</sub>OAc buffer (pH 5.5). A typical starting concentration is 10<sup>-4</sup> to 10<sup>-5</sup> M.
- Radiolabeling Reaction:
  - In a low-binding microcentrifuge tube, add a specific volume of the diluted **TRITRAM** solution.
  - To this, add 5-10 μL of <sup>64</sup>CuCl<sub>2</sub> solution (corresponding to approximately 37-185 MBq).
  - Gently vortex the reaction mixture.
  - Incubate the reaction at a controlled temperature. It is recommended to start with room temperature (25°C) and 37°C for 15-30 minutes. For some macrocyclic chelators, gentle heating (e.g., 60-95°C) for a shorter duration (5-15 minutes) may improve labeling efficiency, though this should be optimized to avoid degradation of any conjugated biomolecule.[4]
- Quenching the Reaction (Optional but Recommended):
  - To chelate any unreacted <sup>64</sup>Cu<sup>2+</sup>, a small volume of a 50 mM EDTA solution can be added at the end of the incubation period.

## Purification of <sup>64</sup>Cu-TRITRAM

- SPE Cartridge Activation:

- Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.
- Loading and Washing:
  - Load the reaction mixture onto the activated C18 cartridge. The  $^{64}\text{Cu}$ -**TRITRAM** complex will be retained on the stationary phase.
  - Wash the cartridge with 5-10 mL of metal-free water to remove any unreacted  $^{64}\text{Cu}^{2+}$  and hydrophilic impurities.
- Elution:
  - Elute the purified  $^{64}\text{Cu}$ -**TRITRAM** complex from the cartridge using a small volume (e.g., 0.5-1 mL) of ethanol or an ethanol/water mixture.
  - The ethanol can be evaporated under a gentle stream of nitrogen or by gentle heating, and the final product can be reconstituted in a biocompatible solution such as saline for in vitro or in vivo studies.

## Quality Control

### Radiochemical Purity Determination by iTLC

- Spotting: Spot a small aliquot (approx. 1  $\mu\text{L}$ ) of the reaction mixture (both crude and purified) onto an iTLC strip.
- Development: Develop the strip using a mobile phase of 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5.
- Analysis: In this system, the  $^{64}\text{Cu}$ -**TRITRAM** complex should remain at the origin ( $R_f = 0.0-0.1$ ), while unchelated  $^{64}\text{Cu}^{2+}$  complexed with EDTA will migrate with the solvent front ( $R_f = 0.9-1.0$ ).
- Calculation: Radiochemical purity is calculated as:  $(\text{Counts at origin} / \text{Total counts}) \times 100\%$

### Radiochemical Purity and Identity Confirmation by Radio-HPLC

- Method: A reverse-phase HPLC system with a C18 column is used.
- Gradient: A typical gradient would be:
  - 0-2 min: 100% Solvent A
  - 2-15 min: Linear gradient to 100% Solvent B
  - 15-20 min: 100% Solvent B
- Analysis: The retention time of the  $^{64}\text{Cu}$ -**TRITRAM** peak should be compared to a non-radioactive Cu-**TRITRAM** standard. Unchelated  $^{64}\text{Cu}^{2+}$  will typically elute with the solvent front.

## Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling and stability testing of  $^{64}\text{Cu}$ -labeled macrocyclic chelators. These values should be determined experimentally for  $^{64}\text{Cu}$ -**TRITRAM**.

Table 1: Radiolabeling Efficiency under Various Conditions (Hypothetical Data for Optimization)

Parameter	Condition 1	Condition 2	Condition 3
TRITRAM Conc.	$10^{-5}$ M	$10^{-5}$ M	$10^{-4}$ M
Temperature	25°C	37°C	37°C
Incubation Time	30 min	15 min	15 min
pH	5.5	5.5	5.5
Radiochemical Yield	>95%	>98%	>99%

Table 2: Quality Control and Stability Data for  $^{64}\text{Cu}$ -Labeled Chelators

Chelator	Radiochemical Purity	Specific Activity (GBq/ $\mu$ mol)	In Vitro Serum Stability (24h)
$^{64}\text{Cu}$ -DOTA	>95% <sup>[5]</sup>	~5.6 <sup>[5]</sup>	~94% intact <sup>[3]</sup>
$^{64}\text{Cu}$ -NOTA	>95%	High	~98% intact <sup>[3]</sup>
$^{64}\text{Cu}$ -CB-TE2A	>99% <sup>[6]</sup>	High	High in vivo stability <sup>[7]</sup>
$^{64}\text{Cu}$ -TRITRAM	To be determined	To be determined	To be determined

## Stability Studies

### In Vitro Serum Stability

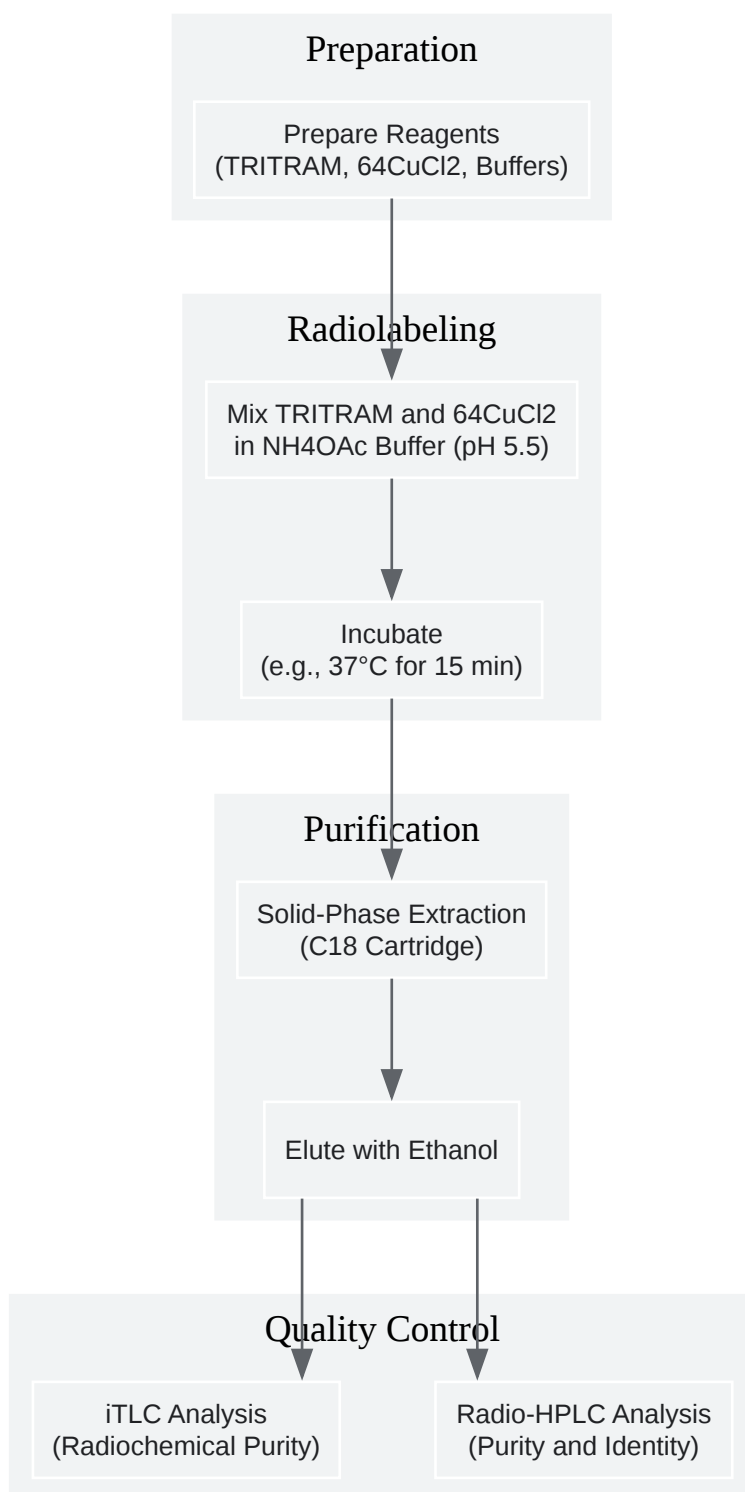
- Add a small volume of purified  $^{64}\text{Cu}$ -**TRITRAM** to fresh human or rat serum.
- Incubate the mixture at 37°C.
- At various time points (e.g., 1, 4, 24 hours), take aliquots and analyze by iTLC or radio-HPLC to determine the percentage of intact radiolabeled complex.<sup>[3]</sup>

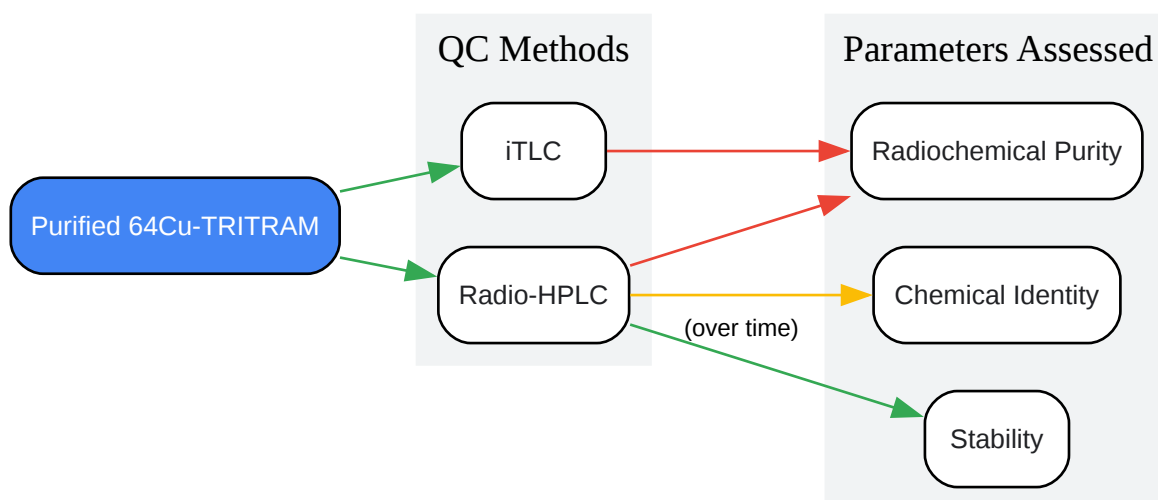
### EDTA Challenge Study

- Incubate the purified  $^{64}\text{Cu}$ -**TRITRAM** with a large molar excess of EDTA (e.g., 100-fold) at 37°C.<sup>[4]</sup>
- Analyze aliquots at different time points by iTLC or radio-HPLC to assess the kinetic inertness of the complex.

## Visualizations

### Experimental Workflow





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